N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
Description
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide is a benzamide derivative featuring a substituted pyrimidine sulfanyl moiety. Its structure includes:
- Benzamide core: A 3-(sulfanylmethyl)benzamide group.
- Pyrimidine ring: A 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl substituent, linked via a sulfanyl group.
- Aromatic substituents: A 4-iodo-2-methylphenyl group attached to the benzamide nitrogen.
Properties
Molecular Formula |
C21H17F3IN3OS |
|---|---|
Molecular Weight |
543.3 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H17F3IN3OS/c1-12-8-16(25)6-7-17(12)27-19(29)15-5-3-4-14(10-15)11-30-20-26-13(2)9-18(28-20)21(22,23)24/h3-10H,11H2,1-2H3,(H,27,29) |
InChI Key |
RUQKPZOVRKAKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)I)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the iodination of 2-methylphenyl compounds, followed by the introduction of the benzamide group through amide bond formation. The final step involves the attachment of the trifluoromethyl-pyrimidinyl-sulfanyl group under controlled conditions, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl-pyrimidinyl-sulfanyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Sulfanyl Groups
Compounds sharing the pyrimidine sulfanyl motif are common in medicinal chemistry. Key examples include:
*Calculated based on structure.
Key Observations:
- Trifluoromethylpyrimidine vs. Fluorophenyl Groups : The target compound’s trifluoromethylpyrimidine group enhances hydrophobicity and metabolic stability compared to fluorophenyl derivatives like those in .
Spectral Characterization:
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, as seen in triazole derivatives .
- NMR : The 4-iodo-2-methylphenyl group would show distinct aromatic protons downfield-shifted due to iodine’s electron-withdrawing effect, contrasting with fluorophenyl signals in analogues .
Biological Activity
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Molecular Characteristics
The compound has a molecular formula of and a molecular weight of approximately 491.27 g/mol. Its structure includes various functional groups that contribute to its biological activity, including an iodine atom, trifluoromethyl group, and a pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3IN3OS |
| Molecular Weight | 491.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | YSCKPLNJSXMTCM-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that related compounds can effectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The interaction of these compounds with the kinase-inactive conformation suggests potential for selective targeting in cancer therapy .
Antimicrobial Effects
The presence of the sulfur-containing moiety has been linked to antimicrobial activity. Compounds that incorporate sulfur and iodine have demonstrated efficacy against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Inhibition of CDK Activity : A study focused on the inhibition of CDK4/6 by similar compounds showed subnanomolar activity, indicating that structural modifications can enhance potency against specific cancer targets .
- Antimicrobial Screening : In vitro assays revealed that derivatives of the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial protein synthesis .
- Toxicological Assessment : Toxicity studies indicated that while the compound shows promising biological activity, it also presents potential risks associated with high doses. Acute toxicity tests suggested harmful effects upon ingestion or skin contact, necessitating careful handling and dosage considerations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
